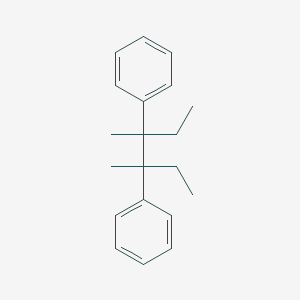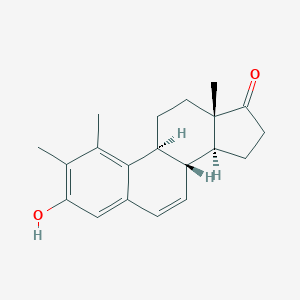
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-1,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-1,2-dimethyl- is a steroid hormone commonly known as estriol. It is a metabolite of estradiol and estrone, and it is the weakest of the three estrogens. Estriol is produced mainly by the placenta during pregnancy, and it is also present in small amounts in non-pregnant women and men.
作用機序
Estriol exerts its effects by binding to estrogen receptors (ERs) in target tissues. It has a higher affinity for ERβ than ERα, which may explain its weaker estrogenic activity compared to estradiol. Estriol also has antiestrogenic effects by inhibiting the activity of ERα. Estriol can modulate gene expression, cell proliferation, and differentiation in various tissues.
生化学的および生理学的効果
Estriol has been shown to have a variety of biochemical and physiological effects in different tissues. In the female reproductive system, estriol promotes the growth and development of the uterus, vagina, and breasts. It also stimulates the production of cervical mucus and the contraction of uterine smooth muscle. In the bone, estriol has been shown to increase bone mineral density and reduce the risk of fractures. In the brain, estriol has neuroprotective effects and may improve cognitive function. Estriol also has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in various medical conditions.
実験室実験の利点と制限
Estriol has several advantages for laboratory experiments. It is readily available and relatively inexpensive compared to other estrogens. Estriol is also less potent than other estrogens, which allows for a wider range of concentrations to be used in experiments. However, estriol has a short half-life and is rapidly metabolized in the liver, which may limit its effectiveness in some experiments. Estriol is also less well-studied than other estrogens, which may limit its potential applications.
将来の方向性
There are several future directions for research on estriol. One area of interest is the potential use of estriol in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Estriol has been shown to have immunomodulatory effects, which may make it a promising therapeutic option for these conditions. Another area of interest is the potential use of estriol in the prevention of preterm labor. Estriol has been shown to be a reliable predictor of preterm labor, and further research may help to develop interventions to prevent preterm birth. Additionally, research on the neuroprotective effects of estriol may lead to the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
Estriol is a steroid hormone with potential therapeutic applications in various medical conditions. It is synthesized from estrone or estradiol through a series of chemical reactions and exerts its effects by binding to estrogen receptors in target tissues. Estriol has several advantages for laboratory experiments, including its availability and low cost, but it also has limitations, such as its short half-life and limited research. Future research on estriol may lead to the development of new treatments for autoimmune diseases, preterm labor, and neurodegenerative diseases.
合成法
Estriol can be synthesized from estrone or estradiol through a series of chemical reactions. The most common method is the reduction of estrone or estradiol with sodium borohydride or lithium aluminum hydride in the presence of a solvent such as ethanol or methanol. The resulting product is then purified by chromatography or recrystallization.
科学的研究の応用
Estriol has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Estriol has been investigated for the treatment of menopausal symptoms, osteoporosis, multiple sclerosis, and other autoimmune diseases. It has also been studied for its role in pregnancy, including the prevention of preterm labor and fetal brain development.
特性
CAS番号 |
1818-09-3 |
|---|---|
製品名 |
Estra-1,3,5(10),6-tetraen-17-one, 3-hydroxy-1,2-dimethyl- |
分子式 |
C20H24O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S)-3-hydroxy-1,2,13-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H24O2/c1-11-12(2)19-13(10-17(11)21)4-5-14-15(19)8-9-20(3)16(14)6-7-18(20)22/h4-5,10,14-16,21H,6-9H2,1-3H3/t14-,15+,16+,20+/m1/s1 |
InChIキー |
WLTAJCTYSYYMOI-OLPIVMHESA-N |
異性体SMILES |
CC1=C(C=C2C=C[C@@H]3[C@@H](C2=C1C)CC[C@]4([C@H]3CCC4=O)C)O |
SMILES |
CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4=O)C)O |
正規SMILES |
CC1=C(C=C2C=CC3C(C2=C1C)CCC4(C3CCC4=O)C)O |
同義語 |
3-Hydroxy-1,2-dimethylestra-1,3,5(10),6-tetren-17-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



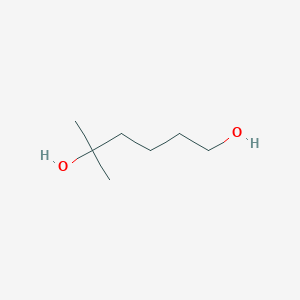
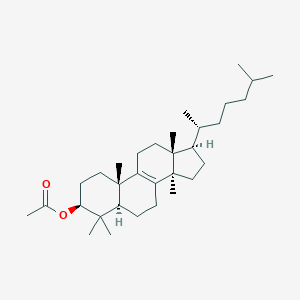
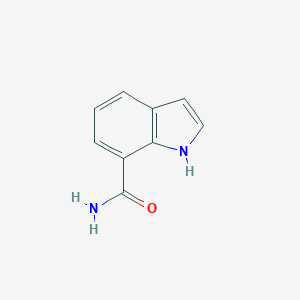
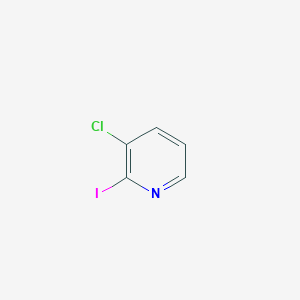
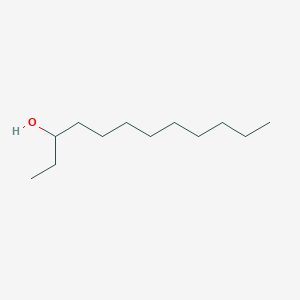
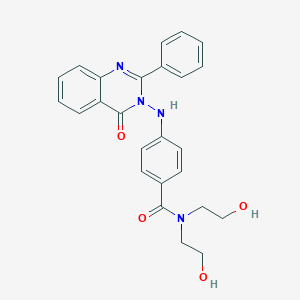
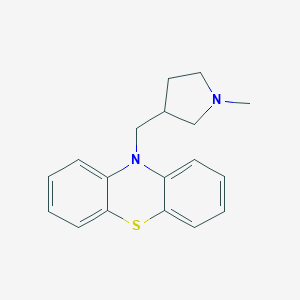
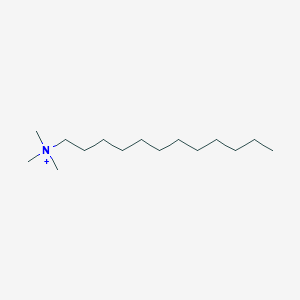
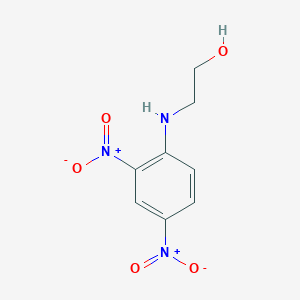
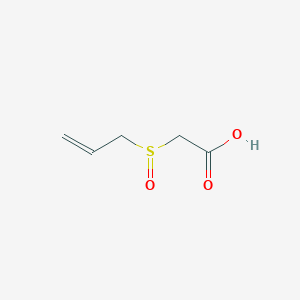
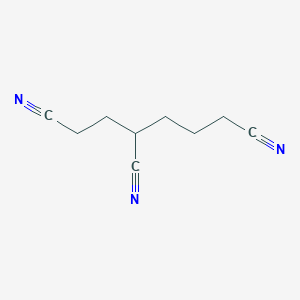
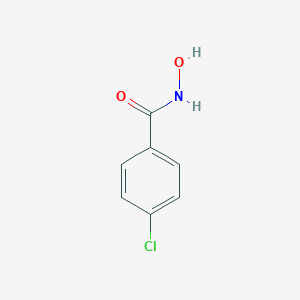
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
